molecular formula C17H15NO3 B3003959 N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-47-6

N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B3003959
CAS RN: 864938-47-6
M. Wt: 281.311
InChI Key: QJUKZQHNKDEYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as DADLE, is a synthetic peptide analog of enkephalin, a naturally occurring opioid peptide. DADLE has been extensively studied in scientific research due to its potential therapeutic applications in pain management and addiction treatment.

Mechanism of Action

N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing an analgesic effect. It also activates the delta-opioid receptor, which has been implicated in addiction and reward pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which are involved in pain and addiction pathways. This compound has also been shown to increase the release of endogenous opioids such as enkephalin, which can further enhance its analgesic effect.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potency and specificity for the mu-opioid receptor. This allows for precise control over the experimental conditions and reduces the potential for off-target effects. However, one limitation is that this compound is a synthetic peptide and may not accurately reflect the effects of endogenous opioids in the body.

Future Directions

There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of this compound in combination with other drugs or therapies for pain management and addiction treatment. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for its potential use in pain management, addiction treatment, and neuroprotection. In pain management, this compound has been shown to have a potent analgesic effect, with a longer duration of action compared to other opioids. In addiction treatment, this compound has been shown to reduce drug-seeking behavior in animal models. In neuroprotection, this compound has been shown to have a protective effect against oxidative stress and neuronal damage.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(15-10-20-8-9-21-15)18-14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7,10H,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKZQHNKDEYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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